molecular formula C8H8Cl2N2O B8600717 Acetic Acid N'-(3,4-Dichlorophenyl)hydrazide

Acetic Acid N'-(3,4-Dichlorophenyl)hydrazide

Cat. No. B8600717
M. Wt: 219.06 g/mol
InChI Key: TUSKCMRXNJQWCV-UHFFFAOYSA-N
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Patent
US08202872B2

Procedure details

N′-(3,4-Dichlorophenyl)hydrazine was liberated from its hydrochloride (10.0 g, 46.8 mmol) by partitioning the solid between diluted Na2CO3 solution (10 ml saturated solution and 40 ml water) and AcOEt. The aqueous layer was extracted two more times with AcOEt, the organic extracts were dried (Na2SO4), the solvent was removed in vacuo, and the residue was taken up in dry toluene (100 ml). To this solution acetic anhydride (4.78 g, 46.8 mmol) was slowly added, and the reaction mixture was stirred at room temperature for 15 min. Light petroleum (50 ml) was added, the mixture was cooled in the refrigerator (−20° C.), and the resulting crystals were collected on a sintered glass funnel and washed with cold petrol ether. Recrystallization from MeOH yielded (V) (8.30 g, 81%) as shiny white crystals, mp 179-182° C. (lit. 168-171° C.). TLC CHCl3/MeOH 9:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
Light petroleum
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][NH2:10])[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][NH:10][C:12](=[O:14])[CH3:13])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NN
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.78 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Light petroleum
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by partitioning the solid between diluted Na2CO3 solution (10 ml saturated solution and 40 ml water) and AcOEt
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two more times with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in the refrigerator (−20° C.)
CUSTOM
Type
CUSTOM
Details
the resulting crystals were collected on a sintered glass funnel
WASH
Type
WASH
Details
washed with cold petrol ether
CUSTOM
Type
CUSTOM
Details
Recrystallization from MeOH

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.